molecular formula C21H23FN4O B2814357 N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396626-00-8

N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2814357
CAS No.: 1396626-00-8
M. Wt: 366.44
InChI Key: VGKPHVZVZBPDGM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl moiety.

    Attachment of the dimethylamino-phenylethyl group: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-phenylethyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-(dimethylamino)-2-phenylethyl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-(dimethylamino)-2-phenylethyl)-3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be summarized as follows:

  • Molecular Formula : C19_{19}H22_{22}F1_{1}N3_{3}O
  • Molecular Weight : 329.40 g/mol

Structural Features

FeatureDescription
Core Structure Pyrazole ring
Substituents Dimethylamino, phenyl, fluorophenyl
Functional Groups Carboxamide

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Many pyrazole compounds have shown significant anti-inflammatory effects. For instance, derivatives have been tested against carrageenan-induced edema models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Analgesic : Pyrazole compounds are often evaluated for their analgesic properties. Studies have shown that certain derivatives can effectively reduce pain responses in experimental models .
  • Antimicrobial and Antitubercular : Some pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains and efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infections .

The biological activity of N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and pain signaling:

  • COX Inhibition : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential to modulate immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to dexamethasone .
  • Antimicrobial Efficacy : Research involving 1-acetyl-3,5-diphenyl-pyrazole derivatives showed promising results against various bacterial strains and M. tuberculosis with significant inhibition percentages .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazole ring significantly affect biological activity, with specific substituents enhancing anti-inflammatory and analgesic properties .

Summary of Findings

Study FocusKey Findings
Anti-inflammatory ActivityUp to 85% TNF-α inhibition at 10 µM
Antimicrobial PropertiesSignificant inhibition against bacterial strains
SAR InvestigationsModifications enhance activity; electron-donating groups beneficial

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-25(2)20(16-7-5-4-6-8-16)14-23-21(27)19-13-18(24-26(19)3)15-9-11-17(22)12-10-15/h4-13,20H,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKPHVZVZBPDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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